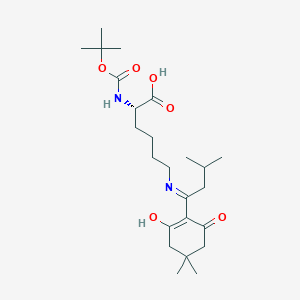

Boc-l-lys(ivdde)-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

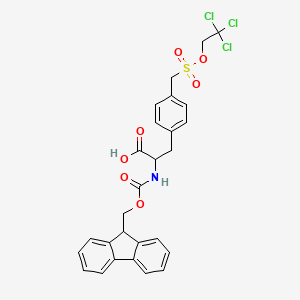

“Boc-l-lys(ivdde)-oh” is also known as Nα-Boc-L-lysine . It is a building block used in the synthesis of various compounds, including heterotrifunctional peptide-based linker molecules, lysine derivatives of azamacrocycle and anthraquinone, and Boc-Lys (Bn 4 -DTPA)-OH, a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .

Synthesis Analysis

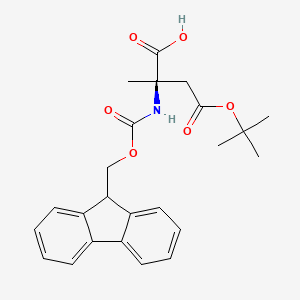

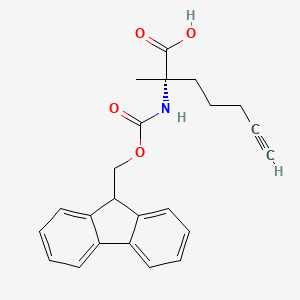

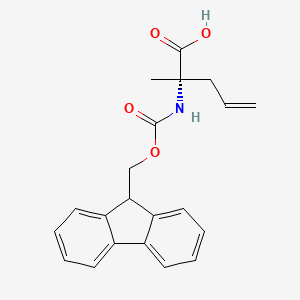

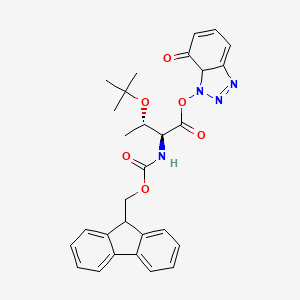

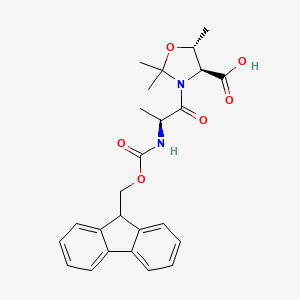

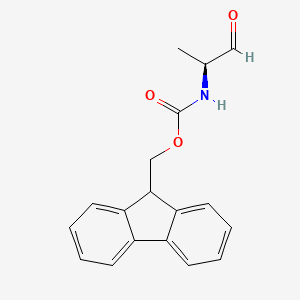

The tert-butyloxycarbonyl (Boc) group is widely used as the Nα-amino protecting group in peptide synthesis . The synthesis of Boc-l-lys(ivdde)-oh can be achieved through the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .

Molecular Structure Analysis

The molecular formula of Boc-l-lys(ivdde)-oh is C12H24N2O4 . It is a diester amino compound used for proteomics research .

Chemical Reactions Analysis

The Boc group in Boc-l-lys(ivdde)-oh can be removed using various methods. One efficient and sustainable method for N-Boc deprotection involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which serves as both a reaction medium and a catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives .

Physical And Chemical Properties Analysis

Boc-l-lys(ivdde)-oh is a solid substance . Its optical activity is [α]20/D +22°, c = 2 in methanol . The melting point is approximately 205°C (dec.) (lit.) .

Scientific Research Applications

1. Amine-Protecting Group in Synthetic Organic Chemistry The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry . It is used to protect amines from reacting with other functional groups in the molecule during a chemical reaction .

Peptide Synthesis

Boc-l-lys(ivdde)-oh is used in peptide synthesis . The Boc group protects the amine group in the lysine during the synthesis process, preventing it from reacting with other amino acids or peptides .

N-Boc Deprotection

Boc-l-lys(ivdde)-oh can be deprotected using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) . This method is efficient and sustainable, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Synthesis of Mono-Substituted Cyclo(L-Lys-L-Lys)s

Boc-l-lys(ivdde)-oh can be used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s . These compounds can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents .

Formation of 3D Nanostructures

The mono-substituted cyclo(L-Lys-L-Lys)s synthesized using Boc-l-lys(ivdde)-oh can self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures . These structures have potential applications in materials science and nanotechnology .

Green Chemistry

The use of Boc-l-lys(ivdde)-oh aligns with the principles of green chemistry . The deprotection process using a deep eutectic solvent is environmentally friendly, reducing the use of harmful solvents and high temperatures .

Mechanism of Action

Target of Action

Boc-l-lys(ivdde)-oh, also known as Nα-tert-Butoxycarbonyl-L-lysine, is primarily used as a building block in the synthesis of various compounds . It is particularly used in the creation of star-shaped cationic polypeptides, which have shown excellent antimicrobial activity .

Mode of Action

The compound interacts with its targets through a process called ring-opening polymerization (ROP). This process is mediated by an amine-terminated polyamidoamine dendrimer . The result is the creation of star poly (L-lysine) (PLL) homo- and copolymers .

Biochemical Pathways

The biochemical pathways affected by Boc-l-lys(ivdde)-oh are primarily related to antimicrobial activity. The star PLL homopolymers exhibit low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria . This suggests that the compound disrupts bacterial growth and proliferation.

Result of Action

The primary result of Boc-l-lys(ivdde)-oh’s action is the creation of compounds with antimicrobial activity. Specifically, the star PLL homopolymers and copolymers synthesized using Boc-l-lys(ivdde)-oh have shown excellent antimicrobial activity and improved biocompatibility . They exhibit low toxicity against various mammalian cell lines .

Safety and Hazards

Future Directions

The use of the Boc group in peptide synthesis is well-established, but traditional methods of Boc removal have several disadvantages, including high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents, and high temperatures . Therefore, more efforts are needed to make Boc removal practical, clean, and minimize any potential impact . The use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection represents a promising direction for future research .

properties

IUPAC Name |

(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJNRXWJRREUMO-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-l-lys(ivdde)-oh | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)